N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, dimethoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and dimethoxyphenyl intermediates, followed by their coupling with a glycinamide derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing waste, and ensuring compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could bind to a protein’s active site, blocking its activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)acetamide: Similar structure but with an acetamide group instead of glycinamide, leading to different chemical properties.
Uniqueness
N~2~-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichlorophenyl and dimethoxyphenyl groups, along with the methylsulfonyl moiety, makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-15-7-5-12(9-16(15)26-2)20-17(22)10-21(27(3,23)24)14-8-11(18)4-6-13(14)19/h4-9H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPPPHQFGBVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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